molecular formula C20H18O4 B14312909 Bis(3-phenylprop-2-en-1-yl) ethanedioate CAS No. 111944-30-0

Bis(3-phenylprop-2-en-1-yl) ethanedioate

Cat. No.: B14312909
CAS No.: 111944-30-0
M. Wt: 322.4 g/mol
InChI Key: DVLISISPUZOVBS-UHFFFAOYSA-N
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Description

Bis(3-phenylprop-2-en-1-yl) ethanedioate, also known as ethanedioic acid, bis(3-phenyl-2-propenyl) ester, is an organic compound with the molecular formula C20H18O4. This compound is characterized by the presence of two phenylprop-2-en-1-yl groups attached to an ethanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-phenylprop-2-en-1-yl) ethanedioate typically involves the esterification of oxalic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(3-phenylprop-2-en-1-yl) ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylprop-2-en-1-yl derivatives .

Scientific Research Applications

Bis(3-phenylprop-2-en-1-yl) ethanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which Bis(3-phenylprop-2-en-1-yl) ethanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in biochemical reactions. Additionally, the phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-phenylprop-2-en-1-yl) ethanedioate is unique due to its specific combination of ester and phenylprop-2-en-1-yl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

111944-30-0

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

bis(3-phenylprop-2-enyl) oxalate

InChI

InChI=1S/C20H18O4/c21-19(23-15-7-13-17-9-3-1-4-10-17)20(22)24-16-8-14-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

DVLISISPUZOVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=O)OCC=CC2=CC=CC=C2

Origin of Product

United States

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